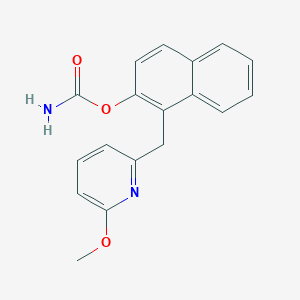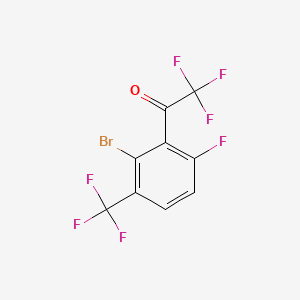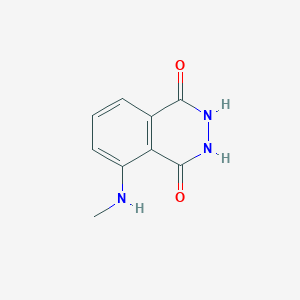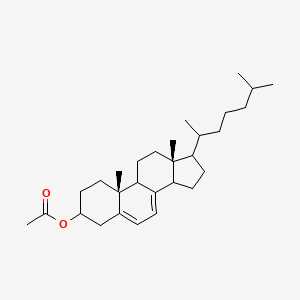
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The nitrate form of this compound suggests it may have unique properties or enhanced solubility compared to its non-nitrate counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions might yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce quinazolinone amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Benzylquinazolin-4(1H)-one: Lacks the methyl and nitrate groups.
1-Methylquinazolin-4(1H)-one: Lacks the benzyl and nitrate groups.
Quinazolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is unique due to the presence of both benzyl and methyl groups, as well as the nitrate moiety. These substitutions can significantly alter its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-benzyl-1-methylquinazolin-4-one;nitric acid |
InChI |
InChI=1S/C16H14N2O.HNO3/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;2-1(3)4/h2-10H,11H2,1H3;(H,2,3,4) |
InChI Key |
QZXIIEAYTXBZOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)












